molecular formula C14H14ClNO2S B5008119 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide

Cat. No. B5008119
M. Wt: 295.8 g/mol
InChI Key: CYPNVXBHMJXMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in treating various diseases. In

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also inhibits the production of certain inflammatory mediators, thereby reducing inflammation. The hypoglycemic effects of this compound are attributed to its ability to increase insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and increase insulin sensitivity. It has also been found to have antioxidant properties that protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in treating various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide. One potential direction is the development of new derivatives of this compound that may have improved therapeutic properties. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which may help in the development of new drug formulations. Additionally, the study of the molecular mechanisms underlying the therapeutic effects of this compound may provide insights into the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-(furan-2-ylmethylthio)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reduced using a reducing agent such as zinc dust to obtain the desired compound.

Scientific Research Applications

4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties that make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have hypoglycemic effects, making it a potential candidate for treating diabetes.

properties

IUPAC Name

4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNVXBHMJXMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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